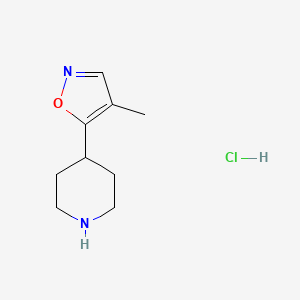

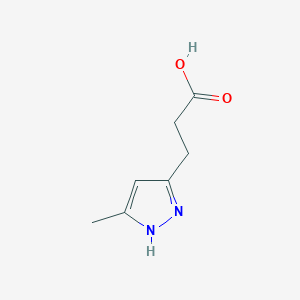

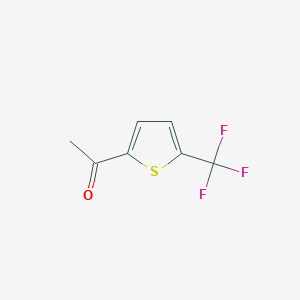

![molecular formula C7H11NO B3100394 5-Azaspiro[2.5]octan-8-one CAS No. 1368365-00-7](/img/structure/B3100394.png)

5-Azaspiro[2.5]octan-8-one

Übersicht

Beschreibung

5-Azaspiro[2.5]octan-8-one, also known as 5-Azaspiro[2.5]octane-8-one, is a cyclic molecule . It has been studied extensively in recent years due to its potential applications in the fields of science, technology, and medicine. It is a versatile molecule that can be used in a variety of ways, including as a synthetic intermediate, a pharmaceutical ingredient, and a substrate for biocatalysis.

Molecular Structure Analysis

The molecular structure of 5-Azaspiro[2.5]octan-8-one hydrochloride, a related compound, has been reported . Its InChI code is 1S/C7H11NO.ClH/c9-6-1-4-8-5-7(6)2-3-7;/h8H,1-5H2;1H . The molecular weight is 161.63 .Physical And Chemical Properties Analysis

5-Azaspiro[2.5]octan-8-one hydrochloride, a related compound, is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Diversity-Oriented Synthesis

The compound 5-Azaspiro[2.5]octan-8-one has been involved in diversity-oriented synthesis, particularly in the formation of omega-unsaturated dicyclopropylmethylamines which are then converted into various heterocyclic 5-azaspirocycles. These novel building blocks have been used in creating functionalized pyrrolidines, piperidines, and azepines, which are important scaffolds in drug discovery (Wipf, Stephenson, & Walczak, 2004).

Synthesis of Novel Spirocyclic Compounds

Another application is in the synthesis of 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones. This process involves reacting N-Boc-protected 8-azaspiro compounds with primary aliphatic amines, forming amino alcohols which are converted into N-chloroacetyl derivatives. These derivatives are then cyclized to form the 8-azaspiro compounds, which are potential candidates for further pharmaceutical development (Mandzhulo, Mel’nichuk, Fetyukhin, & Vovk, 2016).

Multifunctional Modules for Drug Discovery

In drug discovery, 5-Azaspiro[2.5]octan-8-one derivatives have been used to create novel, multifunctional, and structurally diverse modules. This includes the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes, aiming to provide novel structures for exploration in drug development (Li, Rogers-Evans, & Carreira, 2013).

Conversion to Novel Bicyclic Structures

The compound is also involved in unusual rearrangements leading to novel 5-substituted 2-azabicyclo[3.1.0]hexanes, a process that demonstrates synthetic applications and potential in pharmaceutical chemistry (Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014).

Safety and Hazards

5-Azaspiro[2.5]octan-8-one hydrochloride, a related compound, is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

5-azaspiro[2.5]octan-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-6-1-4-8-5-7(6)2-3-7/h8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMYRHMVLXAGQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2(C1=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[2.5]octan-8-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

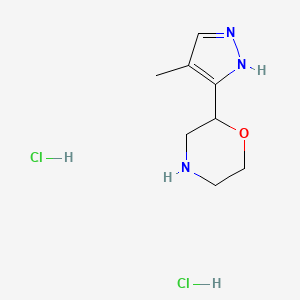

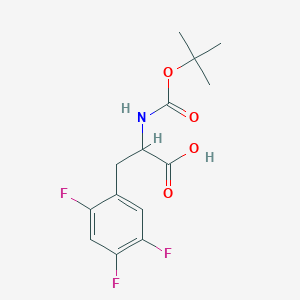

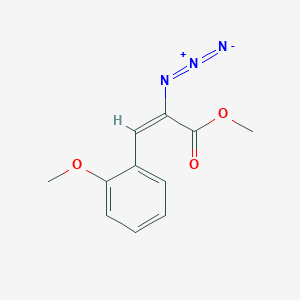

![2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3100369.png)

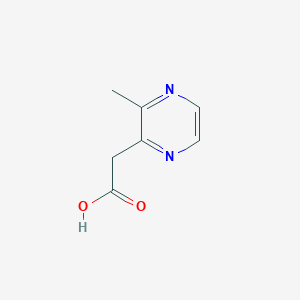

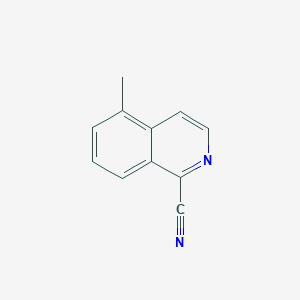

![Ethyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate](/img/structure/B3100383.png)

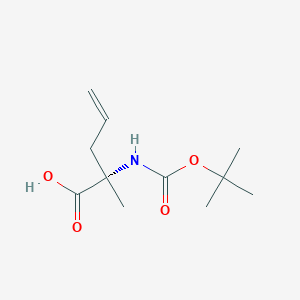

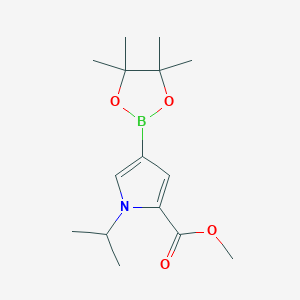

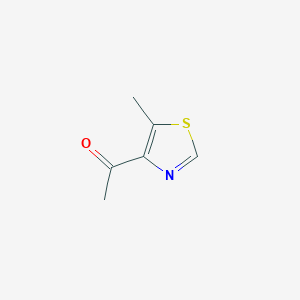

![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3100387.png)